molecular formula C6H9BF3K B13481659 Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate

Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate

Cat. No.: B13481659
M. Wt: 188.04 g/mol
InChI Key: XCDPCPWSHHVMQF-UHFFFAOYSA-N
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Description

Potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide is a chemical compound known for its unique structure and properties. It is a boron-containing compound with a bicyclic hexane ring, which makes it an interesting subject for research in various fields of chemistry and material science. The compound is often used in synthetic chemistry due to its reactivity and stability under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows the formation of the bicyclic hexane ring. This method is modular and can be adapted to create various derivatives of the compound . The reaction conditions often require the use of inert gases and low temperatures to maintain the stability of the compound .

Industrial Production Methods

Industrial production of potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide involves scaling up the synthetic routes used in laboratory settings. The process includes the use of specialized equipment to control reaction conditions such as temperature and pressure. The compound is typically stored under inert gas and at low temperatures to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using common reducing agents.

    Substitution: The compound is reactive in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various boron-containing compounds, while reduction reactions can produce simpler hydrocarbons .

Scientific Research Applications

Potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide has several applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide exerts its effects involves its interaction with various molecular targets. The compound’s boron atom can form stable complexes with other molecules, influencing their reactivity and stability. The bicyclic hexane ring also contributes to the compound’s unique properties by providing a rigid and stable framework .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[(1r)-bicyclo[2.1.1]hexan-1-yl]boranuide is unique due to its combination of a boron atom and a bicyclic hexane ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C6H9BF3K

Molecular Weight

188.04 g/mol

IUPAC Name

potassium;1-bicyclo[2.1.1]hexanyl(trifluoro)boranuide

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)6-2-1-5(3-6)4-6;/h5H,1-4H2;/q-1;+1

InChI Key

XCDPCPWSHHVMQF-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CCC(C1)C2)(F)(F)F.[K+]

Origin of Product

United States

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